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Compound of Interest

Compound Name: 2-Propyloxazole-4-carboxylic acid

Cat. No.: B566239 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 2-propyloxazole-4-
carboxylic acid and its ethyl ester derivative, ethyl 2-propyloxazole-4-carboxylate. While

specific experimental data for these exact compounds are not readily available in the searched

literature, this document outlines the expected spectroscopic characteristics based on the

known properties of carboxylic acids, esters, and related oxazole structures. The information

herein serves as a predictive guide for researchers working with these or similar molecules.

The primary difference between these two compounds is the functional group at the 4-position

of the oxazole ring: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH₂CH₃). This

structural change leads to distinct and predictable differences in their respective NMR, IR, and

mass spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-propyloxazole-4-
carboxylic acid and ethyl 2-propyloxazole-4-carboxylate. These predictions are based on

established chemical shift ranges and fragmentation patterns for the respective functional

groups.

¹H NMR Spectroscopy Data
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The most notable difference in the ¹H NMR spectra is the presence of a broad singlet for the

acidic proton of the carboxylic acid, typically observed far downfield (>10 ppm), which is absent

in the ethyl ester. The ethyl ester will instead show characteristic signals for the ethyl group: a

quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Assignment
2-Propyloxazole-4-

carboxylic acid

Ethyl 2-

propyloxazole-4-

carboxylate

Key Differentiator

Oxazole-H ~8.3-8.6 (s, 1H) ~8.2-8.5 (s, 1H)

Minor shift due to

electronic

environment change.

Propyl -CH₂- ~2.8-3.0 (t, 2H) ~2.8-3.0 (t, 2H)
Similar chemical

environment.

Propyl -CH₂- ~1.7-1.9 (sextet, 2H) ~1.7-1.9 (sextet, 2H)
Similar chemical

environment.

Propyl -CH₃ ~0.9-1.1 (t, 3H) ~0.9-1.1 (t, 3H)
Similar chemical

environment.

Carboxylic Acid -OH ~10-13 (br s, 1H) -
Present only in the

carboxylic acid.

Ethyl Ester -OCH₂- - ~4.2-4.4 (q, 2H)
Present only in the

ethyl ester.

Ethyl Ester -CH₃ - ~1.2-1.4 (t, 3H)
Present only in the

ethyl ester.

Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.[1][2][3]

¹³C NMR Spectroscopy Data
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to be slightly downfield

compared to the ester carbonyl.[4][5] The ethyl ester will also exhibit two additional signals

corresponding to the ethyl group carbons.
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Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment
2-Propyloxazole-4-

carboxylic acid

Ethyl 2-

propyloxazole-4-

carboxylate

Key Differentiator

Oxazole C=O

Carbonyl
~165-175 ~160-170

Shift due to

esterification.[4]

Oxazole C2 ~160-165 ~160-165

Oxazole C4 ~138-142 ~138-142

Oxazole C5 ~125-130 ~125-130

Propyl -CH₂- ~28-32 ~28-32

Propyl -CH₂- ~20-24 ~20-24

Propyl -CH₃ ~13-15 ~13-15

Ethyl Ester -OCH₂- - ~60-65
Present only in the

ethyl ester.

Ethyl Ester -CH₃ - ~14-16
Present only in the

ethyl ester.

Chemical shifts are referenced to TMS (0 ppm).[6][7][8]

IR Spectroscopy Data
The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretch due to

hydrogen bonding, which is absent in the ester.[9][10][11] The C=O stretching frequency is also

expected to be slightly different.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
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Vibrational Mode
2-Propyloxazole-4-

carboxylic acid

Ethyl 2-

propyloxazole-4-

carboxylate

Key Differentiator

O-H Stretch
3300-2500 (very

broad)
-

Hallmark of a

carboxylic acid.[12]

C-H Stretch 3000-2850 3000-2850 Present in both.

C=O Stretch 1725-1700 1750-1735

Ester C=O is typically

at a higher frequency.

[13]

C-O Stretch 1320-1210 1300-1000
Present in both, but

pattern differs.

Mass Spectrometry Data
In mass spectrometry, both molecules are expected to show a molecular ion peak. The

fragmentation patterns will differ significantly. The carboxylic acid may show losses of -OH (17

amu) and -COOH (45 amu).[14] The ethyl ester is likely to undergo fragmentation characteristic

of esters, such as loss of the ethoxy group (-OCH₂CH₃, 45 amu) or ethylene via McLafferty

rearrangement if sterically possible.[15][16]

Table 4: Predicted Mass Spectrometry Fragmentation

Compound Molecular Weight Key Fragments (m/z)

2-Propyloxazole-4-carboxylic

acid (C₇H₉NO₃)
155.15

M⁺ (155), [M-OH]⁺ (138), [M-

COOH]⁺ (110)

Ethyl 2-propyloxazole-4-

carboxylate (C₉H₁₃NO₃)
183.20

M⁺ (183), [M-OC₂H₅]⁺ (138),

[M-COOC₂H₅]⁺ (110)

Experimental Protocols
Standard spectroscopic techniques would be employed for the characterization of these

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the carboxylic acid, DMSO-d₆ is often

preferred to ensure observation of the acidic proton.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 or

500 MHz spectrometer. Key parameters include a spectral width of 0-16 ppm, a sufficient

number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width

(0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is

typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry KBr powder and pressing it into a transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid

sample directly on the ATR crystal.

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded first and automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables to confirm the presence of key functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds like the ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is
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suitable. For the less volatile carboxylic acid, Electrospray Ionization (ESI) coupled with

liquid chromatography (LC-MS) or direct infusion is a common method.

Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is typically used,

which can cause extensive fragmentation.[17] ESI is a softer ionization technique that often

leaves the molecular ion intact.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum, which is a plot of ion intensity

versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the

molecular weight and deduce structural information.

Structural Relationship
The ethyl ester derivative is synthesized from the carboxylic acid through an esterification

reaction, typically by reacting the acid with ethanol in the presence of an acid catalyst. This

fundamental relationship is visualized below.

Chemical Relationship

2-Propyloxazole-4-carboxylic acid
(-COOH)

Ethyl 2-propyloxazole-4-carboxylate
(-COOCH₂CH₃)

Esterification
(+ Ethanol, H⁺)

Hydrolysis
(+ H₂O, H⁺/OH⁻)

Click to download full resolution via product page

Caption: Conversion between the carboxylic acid and its ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b566239?utm_src=pdf-body-img
https://www.benchchem.com/product/b566239?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

3. chem.libretexts.org [chem.libretexts.org]

4. myneni.princeton.edu [myneni.princeton.edu]

5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax
[openstax.org]

6. compoundchem.com [compoundchem.com]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. chem.libretexts.org [chem.libretexts.org]

9. chem.libretexts.org [chem.libretexts.org]

10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

11. orgchemboulder.com [orgchemboulder.com]

12. tutorchase.com [tutorchase.com]

13. uanlch.vscht.cz [uanlch.vscht.cz]

14. chem.libretexts.org [chem.libretexts.org]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. chemguide.co.uk [chemguide.co.uk]

To cite this document: BenchChem. [Spectroscopic Comparison: 2-Propyloxazole-4-
carboxylic Acid vs. Ethyl 2-Propyloxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b566239#spectroscopic-comparison-of-2-
propyloxazole-4-carboxylic-acid-with-its-ethyl-ester-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://myneni.princeton.edu/sites/g/files/toruqf1721/files/media/deshmukh-2007-geca.pdf
https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy
https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.tutorchase.com/answers/ib/chemistry/what-peaks-would-indicate-a-carboxylic-acid-in-ir-spectroscopy
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.researchgate.net/publication/288992276_Mass_Spectrometry_of_Substituted_Ethyl-4-anilinopyrazolo34-bpyridine-5-carboxylates
https://www.researchgate.net/figure/Reaction-pathways-for-fragmentation-of-m-z-164-ion-generated-from-ethyl-esters-of-4-amino_fig2_291333219
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b566239#spectroscopic-comparison-of-2-propyloxazole-4-carboxylic-acid-with-its-ethyl-ester-derivative
https://www.benchchem.com/product/b566239#spectroscopic-comparison-of-2-propyloxazole-4-carboxylic-acid-with-its-ethyl-ester-derivative
https://www.benchchem.com/product/b566239#spectroscopic-comparison-of-2-propyloxazole-4-carboxylic-acid-with-its-ethyl-ester-derivative
https://www.benchchem.com/product/b566239#spectroscopic-comparison-of-2-propyloxazole-4-carboxylic-acid-with-its-ethyl-ester-derivative
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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